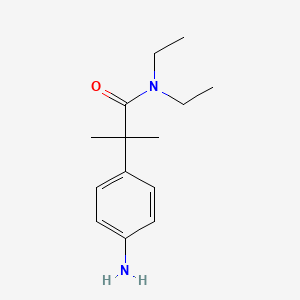
2-(4-aminophenyl)-N,N-diethyl-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-aminophenyl)-N,N-diethyl-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group attached to a 2-methylpropanamide backbone, with a 4-aminophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-N,N-diethyl-2-methylpropanamide typically involves the reaction of 4-aminophenyl derivatives with N,N-diethyl-2-methylpropanamide under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include the precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
2-(4-aminophenyl)-N,N-diethyl-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary or secondary amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
2-(4-aminophenyl)-N,N-diethyl-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential antimicrobial or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-aminophenyl)-N,N-diethyl-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit enzyme function by forming a stable complex with the active site, thereby blocking substrate access. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties.
2-(4-aminophenyl)ethanol: Used in the synthesis of various pharmaceuticals.
4-aminophenylacetic acid: Utilized in the production of dyes and pigments.
Uniqueness
2-(4-aminophenyl)-N,N-diethyl-2-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
2-(4-aminophenyl)-N,N-diethyl-2-methylpropanamide |
InChI |
InChI=1S/C14H22N2O/c1-5-16(6-2)13(17)14(3,4)11-7-9-12(15)10-8-11/h7-10H,5-6,15H2,1-4H3 |
InChIキー |
HWTPFIRCRXASHT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C(C)(C)C1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


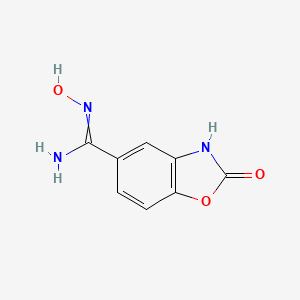


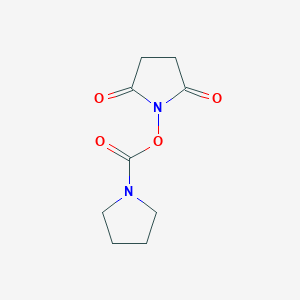


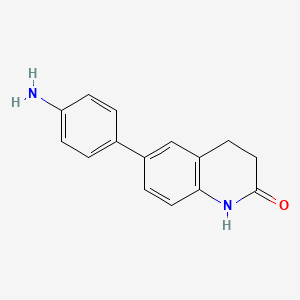
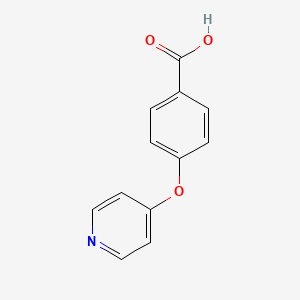
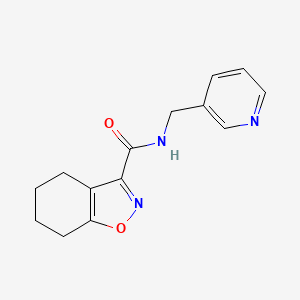
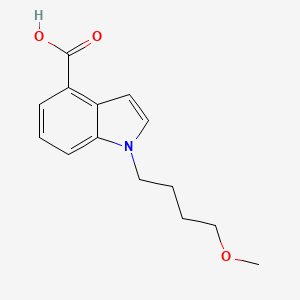
![[3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13875469.png)
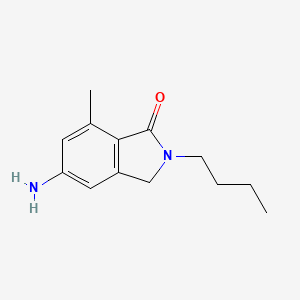

![3-(Hydroxymethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13875478.png)
